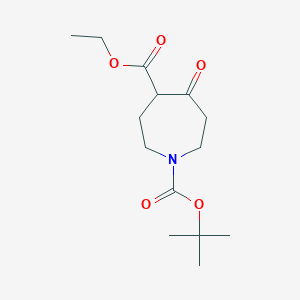

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOJCPKOOGIRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403277 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141642-82-2 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Reaction Design

The synthesis begins with 1-Boc-4-piperidone (tert-butyloxycarbonyl-protected 4-piperidone), a commercially available precursor. Di-tert-butyl dicarbonate (Boc₂O) and ethyl chloroformate are employed to introduce the tert-butyl and ethyl ester groups, respectively. The reaction proceeds in 1,4-dioxane under basic conditions (e.g., sodium hydroxide), facilitating simultaneous protection and esterification.

Key Steps:

-

Boc Protection : 1-Boc-4-piperidone reacts with Boc₂O in 1,4-dioxane, forming the tert-butyl carbamate.

-

Ethyl Esterification : Ethyl chloroformate introduces the ethyl ester group at the 4-position.

-

Cyclization : Intramolecular cyclization under reflux yields the azepane ring.

Reaction Conditions :

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Solvent: 1,4-Dioxane or toluene

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes, enhancing heat transfer and reducing side reactions. Automated reagent addition systems maintain stoichiometric precision, while in-line purification (e.g., simulated moving bed chromatography) ensures >97% purity.

Industrial Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow |

| Throughput | 50–100 kg/day |

| Purity Post-Purification | ≥97% |

| Cost Efficiency | 30% reduction vs. batch |

Grubb’s Catalyst-Mediated Ring-Closing Metathesis

Methodology

An alternative route employs Grubb’s second-generation catalyst to form the azepane ring via olefin metathesis. This method starts with a linear diene precursor, methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate , which undergoes ring-closing metathesis in toluene.

Procedure:

Advantages:

-

Enables access to α,β-unsaturated azepanes for further functionalization.

-

Compatible with sterically hindered substrates.

Tiffeneau–Demjanov Ring Expansion

Mechanism and Application

The Tiffeneau–Demjanov reaction expands cyclohexane derivatives to azepanes using α-chloro-α-diazoacetates . Boron trifluoride etherate (BF₃·OEt₂) catalyzes the rearrangement, forming the 5-oxoazepane core.

Synthesis Pathway:

-

Diazoacetate Preparation : Ethyl diazoacetate reacts with N-Boc-hexahydro-1H-azepin-4-one.

-

Ring Expansion : BF₃·OEt₂ mediates the insertion of the diazo group, enlarging the ring from six to seven members.

Reaction Conditions :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Classical Esterification | 72 | 97 | High | 12–15 |

| Grubb’s Metathesis | 40 | 90 | Moderate | 45–50 |

| Tiffeneau–Demjanov | 55 | 88 | Low | 60–65 |

Key Insights :

-

Classical esterification is optimal for industrial applications due to high yields and scalability.

-

Grubb’s metathesis suits specialized syntheses requiring unsaturated analogs.

-

Tiffeneau–Demjanov offers synthetic novelty but suffers from lower efficiency.

Troubleshooting and Optimization

Common Challenges

-

Low Yields in Cyclization : Trace moisture deactivates Grubb’s catalyst; rigorous solvent drying (e.g., molecular sieves) is critical.

-

Epimerization at C4 : Minimized by using non-polar solvents (toluene) and low temperatures.

-

Boc Deprotection : Avoid acidic conditions; stabilize the tert-butyl group with buffered aqueous workups.

Process Improvements

-

Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields.

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve enantioselective esterification, enhancing chiral purity.

| Metric | Classical Method | Grubb’s Method |

|---|---|---|

| PMI (Process Mass Intensity) | 8.2 | 23.5 |

| E-Factor | 6.5 | 18.7 |

| Solvent Recovery (%) | 85 | 60 |

Analyse Chemischer Reaktionen

Ring-Closing Metathesis (RCM)

This compound serves as a precursor in catalytic RCM reactions to synthesize bicyclic lactams. In one protocol:

-

Conditions : Second-generation Grubbs catalyst (28.4 mg, 0.033 mmol), dry toluene, reflux for 48 hours .

-

Outcome : Formation of 7-membered bicyclic lactams (e.g., 1-tert-butyl 2-ethyl 7-oxoazepane-1,2-dicarboxylate) in 72% yield after purification .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Grubbs II | |

| Solvent | Toluene | |

| Temperature | Reflux (~110°C) | |

| Yield | 72% |

Tiffeneau–Demjanov Rearrangement

The compound undergoes halogenation/semipinacol rearrangements to form α-chloro derivatives:

-

Conditions : BF₃·OEt₂ catalyst, CH₂Cl₂, temperatures between −55°C and −30°C .

-

Outcome : Synthesis of 1-tert-butyl 4-ethyl 4-chloro-5-oxoazepane-1,4-dicarboxylate. Side reactions (e.g., carbamate transesterification) are mitigated by replacing the Boc group with a methyl carbamate (N-CO₂Me), improving yield to 60% .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF₃·OEt₂ | |

| Solvent | CH₂Cl₂ | |

| Key Modification | N-CO₂Me instead of Boc | |

| Yield | 60% |

Nucleophilic Acyl Substitutions

The ester groups undergo nucleophilic attacks, facilitating:

-

Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

-

Transesterification : Reacts with alcohols (e.g., methanol) in the presence of DMAP or DIPEA .

-

Aminolysis : Forms amides when treated with primary/secondary amines.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Transesterification | DMAP, DIPEA, Boc₂O, toluene | tert-butyl ester formation | |

| Aminolysis | EDC·HCl, HOBt·H₂O, DIPEA | Peptide coupling |

Catalytic Reductions

While direct reduction data is limited, the keto group at position 5 is theoretically reducible via:

-

Hydride Reduction : NaBH₄ or LiAlH₄ to form secondary alcohols.

-

Catalytic Hydrogenation : H₂/Pd-C for ketone-to-alcohol conversion.

Halogenation Reactions

The α-position to the carbonyl group undergoes halogenation:

-

Chlorination : Using Cl₂ or SOCl₂ to form α-chloro derivatives, pivotal for subsequent eliminations or substitutions .

Side Reactions and Optimization

-

Dimerization Prevention : Slow addition of diazoacetate derivatives via syringe pump minimizes dimerization .

-

Protecting Group Strategy : Boc groups may lead to unintended transesterification; methyl carbamates (N-CO₂Me) enhance stability .

Structural Influence on Reactivity

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the 1-position, directing reactivity to the 4-ethyl ester.

-

Electronic Effects : The electron-withdrawing keto group activates the α-carbon for halogenation or alkylation .

This compound’s multifunctional design enables its use in synthesizing complex heterocycles, pharmaceuticals, and agrochemicals. Further studies exploring enantioselective transformations and catalytic asymmetric reactions could expand its utility.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is C14H23NO5, with a molecular weight of 285.34 g/mol. Its structure includes a seven-membered azepane ring with two carboxylate groups, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further derivatization, making it a versatile building block in organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Reacts with alcohols to form esters | |

| Amide Formation | Forms amides with amines | |

| Cyclization | Participates in cyclization reactions |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The presence of the oxoazepane structure is associated with various pharmacological activities, including anticonvulsant and anti-inflammatory effects.

Case Study: Anticonvulsant Activity

A study demonstrated that derivatives of azepane compounds exhibit significant anticonvulsant properties in animal models. The incorporation of the tert-butyl and ethyl groups enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.

Agrochemical Applications

Research indicates that derivatives of this compound can be utilized as agrochemicals, particularly as herbicides or fungicides. The compound's ability to inhibit certain biochemical pathways in plants makes it a candidate for further exploration in agricultural science.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with molecular targets in biological systems . The azepane ring structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Ring Size and Reactivity

- Azepane (7-membered ring) vs. Piperidine (6-membered ring): Piperidine derivatives, such as 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 71233-25-5), exhibit reduced ring strain compared to azepanes but lower conformational flexibility. The 3-oxo-piperidine variant is utilized in Dieckmann cyclizations, albeit with lower yields (28–36%) due to competing reaction pathways . In contrast, the azepane derivative’s larger ring accommodates substituents like chlorine or fluorine at the 4-position (e.g., 1-tert-butyl 4-ethyl 4-chloro-5-oxoazepane-1,4-dicarboxylate), enabling ring-enlargement reactions via Tiffeneau–Demjanov rearrangements, albeit with modest yields (10–32%) .

Azocane (8-membered ring):

1-Tert-butyl 4-ethyl 5-oxoazocane-1,4-dicarboxylate, an 8-membered analog, is synthesized via BF₃·OEt₂-catalyzed reactions with ethyl diazoacetate. The expanded ring size enhances stability in certain electrophilic substitutions but reduces synthetic efficiency (32% yield) .

Substituent Effects

- Chlorine Substituents:

The introduction of a chlorine atom at the 4-position (e.g., compound 2e ) facilitates ring-expansion reactions but introduces steric hindrance, leading to side products (e.g., compound 6 in 3% yield) . - Fluorine Substituents:

6-Fluoro derivatives (e.g., CAS: 644982-11-6) are synthesized for enhanced metabolic stability in drug candidates, though their handling requires stringent safety protocols (P210: avoid heat/sparks) . - Benzyl vs. Tert-butyl Protecting Groups:

Replacing the tert-butyl group with benzyl (e.g., 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, CAS: 31696-09-0) alters solubility and reactivity, making it preferable for nucleophilic acyl substitutions in polar solvents .

Functional Group Modifications

- Ketone Position:

Shifting the ketone from the 5-position (azepane) to the 3-position (piperidine) modifies hydrogen-bonding interactions, impacting crystallization behavior and biological target affinity .

Comparative Data Table

Biologische Aktivität

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS Number: 141642-82-2) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : Approximately 380.8 °C at 760 mmHg

- Flash Point : 184.1 °C

- LogP : 1.30 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in vivo.

Pharmacological Effects

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of oxoazepanes can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains is yet to be fully elucidated but warrants further investigation.

- Cytotoxicity : Some azepane derivatives have been reported to possess cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest, although specific data on this compound remains limited.

- Enzyme Inhibition : Compounds similar to 1-tert-butyl 4-ethyl 5-oxoazepane have shown potential as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several functional groups that may contribute to its biological activity:

| Functional Group | Potential Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity and membrane permeability |

| Ethyl group | May enhance binding affinity to biological targets |

| Dicarbonyl moiety | Potential for chelation with metal ions or interaction with nucleophiles |

Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity.

Study on Anticancer Activity

A study published in Synthetic Communications investigated the anticancer properties of various oxoazepane derivatives, including compounds structurally similar to 1-tert-butyl 4-ethyl 5-oxoazepane. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity .

Enzyme Inhibition Research

Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation into enzyme kinetics revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This suggests a potential pathway for exploring the therapeutic applications of 1-tert-butyl 4-ethyl 5-oxoazepane in treating metabolic diseases.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include tert-butyl (δ 1.44 ppm, s) and ethyl ester (δ 1.28 ppm, t; δ 4.21 ppm, q) groups .

- LCMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ 698.8 m/z in intermediate synthesis) .

- IR : Peaks at 1747 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (amide/ketone) validate functional groups .

Advanced : For stereochemical analysis, use NOESY or X-ray crystallography. employs chiral columns (0–10% MeOH in DCM) to resolve enantiomers in medicinal chemistry applications .

How does the choice of base influence reaction pathways in functionalizing this compound?

Q. Advanced

- Strong bases (LDA, NaH) : Deprotonate α-positions for alkylation (e.g., iodomethane addition) but require cryogenic conditions (-78°C) to avoid side reactions .

- Milder bases (K₂CO₃, Cs₂CO₃) : Facilitate nucleophilic substitutions (e.g., thiol coupling at 100°C) with minimal ester hydrolysis .

- Sodium ethoxide : Promotes cyclocondensation in medicinal chemistry syntheses (e.g., pyrimidoazepine derivatives) .

Contradiction Note : While LDA achieves high yields in alkylation, competing elimination may occur if quenching is delayed. Comparative studies using NaHMDS or KOtBu could optimize selectivity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse eyes/skin with water for ≥15 minutes and seek medical aid .

- Storage : Keep in airtight containers under N₂ at -20°C to prevent ester hydrolysis .

- Waste disposal : Neutralize with dilute NaOH before disposal to minimize environmental hazards .

Advanced : Monitor for latent exotherms during large-scale reactions. notes that concentrated THF/LDA mixtures may decompose violently if overheated .

How is this compound utilized as a building block in medicinal chemistry research?

Advanced

It serves as a key intermediate in synthesizing autophagy modulators. For example:

- Step 1 : Coupling with 4-methylpiperazine-1-carboximide under NaOEt yields pyrimidoazepine cores (76% yield after chromatography) .

- Step 2 : Suzuki-Miyaura cross-coupling introduces aryl groups (e.g., 4-fluorophenyl) using Pd(dppf)Cl₂ and Cs₂CO₃ .

Methodological Tip : For scale-up, replace column chromatography with recrystallization (e.g., EtOAc/hexane) to reduce solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.